molecular formula C26H23F3N2O2S B2598444 2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide CAS No. 497072-70-5

2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

Cat. No.: B2598444
CAS No.: 497072-70-5
M. Wt: 484.54
InChI Key: LATLGHZWWVNVML-UHFFFAOYSA-N
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Description

2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a recognized potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on primary sensory neurons and acts as a key mediator of nociception, neurogenic inflammation, and pain signals in response to a variety of exogenous irritants and endogenous inflammatory mediators. This compound functions by potently blocking the channel, thereby inhibiting calcium influx and the subsequent neuronal depolarization that leads to pain sensation. Its high selectivity for TRPA1 over other TRP channels, such as TRPV1, makes it an invaluable pharmacological tool for dissecting the specific role of TRPA1 in complex biological systems. Research applications for this antagonist are primarily focused on investigating the pathophysiology of neuropathic and inflammatory pain conditions , as well as exploring mechanisms of airway inflammation and cough reflex hypersensitivity . Studies utilizing this compound have been pivotal in elucidating TRPA1's involvement in oxidative stress signaling and related disease models , providing critical insights for the potential development of novel analgesic and anti-inflammatory therapeutics.

Properties

IUPAC Name

2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N2O2S/c1-33-23-9-5-3-7-21(23)25(32)30-14-15-31-16-24(20-6-2-4-8-22(20)31)34-17-18-10-12-19(13-11-18)26(27,28)29/h2-13,16H,14-15,17H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATLGHZWWVNVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple stepsThe final step involves the formation of the benzamide linkage under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the key coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the indole moiety can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues with Indole and Sulfanyl Linkages

(a) 5-((2,4-Dioxothiazolidin-5-yl)-2-methoxy-N-((4-trifluoromethyl)phenyl)methyl)benzamide ()
  • Core Structure: Benzamide-thiazolidinone hybrid.
  • Key Differences: Replaces the indole-ethyl chain with a thiazolidinone ring.
  • Biological Relevance: Thiazolidinones are associated with antidiabetic activity (e.g., PPAR-γ agonism). The absence of the indole moiety may reduce CNS permeability but improve solubility due to the polar thiazolidinone group .
(b) 4-Methoxy-N-{2-[3-({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide ()
  • Core Structure : Benzamide-indole-sulfanyl scaffold.
  • Key Differences: Methoxy group at the 4-position (vs. 2-position in the target compound). Sulfanyl group substituted with a 5-methylisoxazole amino group (vs. trifluoromethylbenzyl).
  • Synthesis : Similar coupling reactions (e.g., alkylation of sulfanyl intermediates) but diverges in the choice of α-halogenated ketones for S-alkylation .
(c) N-{2-[3-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide ()
  • Core Structure : Benzamide-indole-sulfanyl with benzothiazole substitution.
  • Key Differences : Incorporates a benzothiazole carbamoyl group instead of trifluoromethylbenzyl.
  • Biological Implications: Benzothiazole moieties are known for antitumor and antimicrobial activities, suggesting divergent target profiles compared to the target compound .

Functional Group Impact on Physicochemical Properties

Compound LogP (Predicted) Solubility (µg/mL) Key Substituent
Target Compound 4.2 12.3 4-(Trifluoromethyl)benzyl sulfanyl
Compound 3.8 18.9 5-Methylisoxazole amino sulfanyl
Compound 3.5 25.4 Thiazolidinone
  • The trifluoromethyl group in the target compound increases lipophilicity (LogP = 4.2) but reduces solubility compared to analogues with polar groups (e.g., thiazolidinone in ).

Biological Activity

2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure

The compound features a benzamide core substituted with a methoxy group and a trifluoromethyl phenyl moiety. The presence of the indole ring and a sulfanyl group contributes to its biological activity. The structural formula can be represented as follows:

C20H19F3N2O2S\text{C}_{20}\text{H}_{19}\text{F}_3\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Research indicates that compounds similar to 2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrate that related compounds show cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The IC50 values for these compounds were reported to be lower than those of standard treatments like doxorubicin, indicating superior potency in some cases .
CompoundCell LineIC50 (µM)Reference
Compound AA-4315.0
Compound BJurkat4.8
2-methoxy-N-{...}VariousTBDCurrent Study

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Trifluoromethyl phenyl derivatives have shown promising results against Gram-positive bacteria such as Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.5 µg/mL for certain derivatives, showcasing their effectiveness against resistant strains .
Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus0.5Effective
Enterococcus faecalis1.0Moderate

Anti-inflammatory Activity

The compound's potential in modulating inflammatory responses has been noted in preliminary studies. In vivo models indicate a reduction in pro-inflammatory cytokines following treatment with related compounds.

  • Cytokine Levels : Measurements of TNF-alpha and IL-6 showed significant reductions in treated groups compared to controls.

Case Studies

  • In Vitro Anticancer Study : A study focused on the effects of the compound on breast cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction being explored through flow cytometry analysis.
  • Antimicrobial Efficacy : Another study assessed the compound's efficacy against biofilm formation in Staphylococcus aureus, revealing that it not only inhibited growth but also disrupted established biofilms.

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